Epithienamycin B

Beschreibung

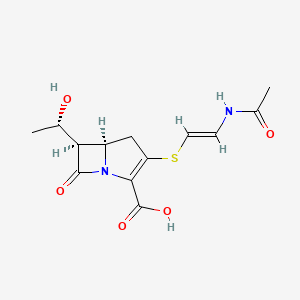

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H16N2O5S |

|---|---|

Molekulargewicht |

312.34 g/mol |

IUPAC-Name |

(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10-/m0/s1 |

InChI-Schlüssel |

PRPNUZWHFGSGRV-NJFHWYBASA-N |

Isomerische SMILES |

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C)O |

Kanonische SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery of Epithienamycin B from Streptomyces: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of Epithienamycin B, a carbapenem antibiotic produced by Streptomyces flavogriseus. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the methodologies employed in the study of this antibiotic. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing knowledge and provides context through data on the closely related and well-studied carbapenem, thienamycin.

Introduction

The epithienamycins are a family of naturally occurring carbapenem antibiotics produced by the soil bacterium Streptomyces flavogriseus.[1] These compounds are structurally related to thienamycin, a potent broad-spectrum antibiotic isolated from Streptomyces cattleya. The epithienamycin family consists of at least six distinct β-lactam antibiotics that exhibit a broad spectrum of antibacterial activity.[1] this compound, also known as MM 22382, is a notable member of this family. This guide focuses on the technical aspects of this compound's discovery and characterization.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of Imipenem (N-formimidoyl thienamycin)

| Bacterial Species | MIC90 (μg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | ≤ 0.5 |

| Staphylococcus aureus (methicillin-resistant) | 4.0 |

| Streptococcus pneumoniae | ≤ 0.06 |

| Enterococcus faecalis | 4.0 |

| Escherichia coli | ≤ 0.5 |

| Klebsiella pneumoniae | ≤ 1.0 |

| Enterobacter cloacae | 2.0 |

| Serratia marcescens | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

| Bacteroides fragilis | ≤ 0.5 |

Data is illustrative and based on published data for imipenem against a large number of clinical isolates. Specific values can vary between studies.[2][3]

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of Streptomyces flavogriseus, and the subsequent extraction and purification of this compound. These protocols are compiled from general methods for Streptomyces fermentation and carbapenem purification.

Fermentation of Streptomyces flavogriseus

A two-stage fermentation process is typically employed for the production of epithienamycins.

3.1.1. Seed Culture Preparation

-

Medium: A suitable seed medium, such as ISP-2 broth (Yeast extract 4.0 g/L, Malt extract 10.0 g/L, Dextrose 4.0 g/L, pH adjusted to 7.0), is prepared and sterilized.

-

Inoculation: A loopful of spores from a mature slant culture of Streptomyces flavogriseus is used to inoculate the seed medium.

-

Incubation: The inoculated flask is incubated on a rotary shaker at 28°C and 200 rpm for 48-72 hours until dense growth is observed.

3.1.2. Production Fermentation

-

Medium: A production medium designed to enhance secondary metabolite production is prepared and sterilized. A representative medium composition is provided in Table 2.

-

Inoculation: The seed culture (typically 5-10% v/v) is transferred to the production medium.

-

Incubation: The production fermentation is carried out in a baffled flask on a rotary shaker at 28°C and 220 rpm for 5-7 days. The pH of the medium is monitored and maintained between 6.5 and 7.2.

Table 2: Representative Production Medium for Streptomyces flavogriseus

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Soybean Meal | 10.0 |

| Yeast Extract | 2.0 |

| NaCl | 5.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

Extraction and Purification of this compound

The epithienamycins are polar, water-soluble compounds, and their purification from the fermentation broth involves a multi-step chromatographic process.

3.2.1. Broth Harvesting and Clarification

-

Centrifugation: The fermentation broth is centrifuged at 10,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Filtration: The supernatant is filtered through a 0.45 µm filter to remove any remaining particulate matter.

3.2.2. Ion-Exchange Chromatography

-

Resin: A strong anion exchange resin, such as Dowex 1 (Cl⁻ form), is used for the initial capture of the acidic carbapenems.

-

Loading: The clarified supernatant is passed through a column packed with the equilibrated resin.

-

Washing: The column is washed with deionized water to remove unbound impurities.

-

Elution: The bound epithienamycins are eluted using a linear gradient of sodium chloride (e.g., 0 to 1 M NaCl) in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).

3.2.3. Adsorption Chromatography

-

Resin: A non-ionic polymeric adsorbent resin, such as Amberlite XAD-2, is used for desalting and further purification.

-

Loading: The active fractions from the ion-exchange step are pooled and applied to the Amberlite XAD-2 column.

-

Washing: The column is washed with deionized water to remove salts.

-

Elution: The epithienamycins are eluted with a stepwise gradient of aqueous methanol or acetone.

3.2.4. Size-Exclusion Chromatography

-

Gel: A gel filtration resin, such as Bio-Gel P-2, is used for the final purification step.

-

Elution: The partially purified epithienamycin fraction is applied to the column and eluted with deionized water.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as UV spectrophotometry at ~300 nm, to detect the presence of the carbapenem chromophore.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including:

-

Ultraviolet (UV) Spectroscopy: To identify the characteristic carbapenem chromophore.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the proton environment and connectivity.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: To identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Table 3: Physicochemical Properties of this compound (MM 22382)

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O₅S |

| Molecular Weight | 312.34 g/mol |

| IUPAC Name | (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

Source: PubChem CID 11723026[4]

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of epithienamycins is believed to follow a pathway similar to that of thienamycin, which is encoded by the thn gene cluster in S. cattleya. The proposed pathway involves the condensation of acetate and glutamate derivatives to form the carbapenem core, followed by side-chain attachment and modifications. The key difference in the biosynthesis of this compound lies in the stereochemistry at the C-6 and C-8 positions and the nature of the C-2 side chain. The following diagram illustrates a hypothetical biosynthetic pathway leading to this compound.

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental Workflow for Isolation and Purification

The following diagram outlines the general workflow for the isolation and purification of this compound from Streptomyces flavogriseus fermentation broth.

Caption: Experimental Workflow for this compound Purification.

Conclusion

This compound, a member of the epithienamycin family of carbapenem antibiotics from Streptomyces flavogriseus, represents an important discovery in the field of natural product chemistry. While detailed quantitative and procedural data for this specific compound are sparse in the public domain, this technical guide has synthesized the available information to provide a comprehensive overview for the scientific community. The provided protocols and workflows, based on established methodologies for related compounds, offer a valuable starting point for researchers interested in the further study and potential development of epithienamycins. Further investigation into the specific enzymatic steps of the epithienamycin biosynthetic pathway and a more detailed characterization of the biological activity of this compound are warranted.

References

- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imipenem (N-formimidoyl thienamycin): in vitro antimicrobial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MM 22382 | C13H16N2O5S | CID 11723026 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Isolation and Characterization of Epithienamycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics, is a naturally occurring bioactive compound with potential antimicrobial applications. This technical guide provides a comprehensive overview of the history of its isolation and characterization, detailing the methodologies employed in its discovery and structural elucidation. The document summarizes the available quantitative data and presents detailed experimental protocols derived from the scientific literature. Visual diagrams are included to illustrate the key processes in its scientific journey from microbial source to a characterized chemical entity.

Introduction

The quest for novel antimicrobial agents has led to the exploration of diverse microbial sources. The genus Streptomyces has proven to be a particularly rich source of clinically significant antibiotics.[1] Within this genus, Streptomyces flavogriseus was identified as the producer of a family of carbapenem antibiotics known as the epithienamycins.[2] These compounds are structurally related to thienamycin, the first discovered carbapenem, which is produced by Streptomyces cattleya.[2] this compound is one of the distinct members of this family, characterized by the core carbapenem ring structure essential for its antibacterial activity. This guide focuses on the technical aspects of its isolation and the analytical techniques used to determine its chemical structure and properties.

History and Discovery

The discovery of the epithienamycin family, including this compound, was a result of systematic screening programs for novel antibiotics from soil-dwelling actinomycetes. Researchers identified Streptomyces flavogriseus as a producer of these β-lactam compounds.[2] The initial studies focused on a group of at least six related substances, designated as epithienamycins, which exhibited a broad spectrum of antibacterial activity.[2]

Fermentation and Isolation

The production of this compound is achieved through the submerged fermentation of Streptomyces flavogriseus. While specific fermentation parameters for maximizing this compound yield are not extensively detailed in the readily available literature, a general protocol can be outlined based on standard practices for Streptomyces fermentation.

Fermentation Protocol

-

Inoculum Preparation: A pure culture of Streptomyces flavogriseus is grown on a suitable agar medium to obtain a dense spore suspension.

-

Seed Culture: The spore suspension is used to inoculate a seed culture medium in a shake flask. The culture is incubated for 2-3 days to allow for vegetative growth.

-

Production Fermentation: The seed culture is then transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of aeration, agitation, temperature, and pH for several days to allow for the biosynthesis of the epithienamycins.

Isolation Protocol

The isolation of the epithienamycin family of compounds from the fermentation broth is a multi-step process involving column chromatography.[2]

-

Broth Filtration: The fermentation broth is first filtered to remove the mycelium and other solid components.

-

Initial Purification: The clarified broth is then subjected to a series of column chromatography steps. The specific resins used in the initial reports for the epithienamycin family include Dowex 1, Amberlite XAD-2, and Biogel packings.[2]

-

Fractionation: Elution from these columns with appropriate solvent systems allows for the separation of the different epithienamycin congeners, including this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

Structural Characterization

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques. The approach involved comparing the spectral data of the isolated compound with that of the well-characterized related compound, thienamycin.[2]

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆N₂O₅S | [3] |

| Molecular Weight | 312.34 g/mol | [3] |

| UV Absorption (λmax) | Data not available | |

| Specific Rotation | Data not available |

Spectroscopic Analysis

Detailed protocols for the spectroscopic analysis of carbapenems are outlined below.

-

Protocol: A solution of the purified this compound in a suitable solvent (e.g., water or a buffer solution) is prepared. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a double-beam spectrophotometer. The wavelength of maximum absorbance (λmax) is determined.

-

Protocol:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., D₂O).

-

¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, coupling constants, and integration of the proton signals.

-

¹³C NMR: The carbon-13 NMR spectrum is obtained to identify the number and types of carbon atoms in the molecule.

-

-

Protocol: Mass spectral analysis is performed using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

-

Data: The exact mass of this compound is 312.07799279 Da.[3] Detailed fragmentation data is not available in the searched literature.

The logical relationship for the structural elucidation process is depicted in the following diagram.

Biological Activity and Stability

This compound belongs to the β-lactam class of antibiotics, which act by inhibiting bacterial cell wall synthesis.

Antibacterial Spectrum

While a comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound is not available in the reviewed literature, the epithienamycin family is known to possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2]

Stability

The stability of β-lactam antibiotics is a critical factor for their therapeutic efficacy. They are generally susceptible to degradation by β-lactamase enzymes produced by resistant bacteria and can also be sensitive to changes in pH and temperature. Specific stability data for this compound is not available.

Conclusion

This compound is a noteworthy member of the carbapenem family of antibiotics, originating from Streptomyces flavogriseus. Its isolation and characterization have relied on established chromatographic and spectroscopic techniques, with its structure being confirmed through comparison with the parent compound, thienamycin. While the foundational knowledge of its discovery and general properties is established, a significant portion of the specific quantitative data, including detailed spectroscopic values, comprehensive MIC data, and stability profiles, is not widely disseminated in publicly accessible scientific literature. Further research and publication of these details would be invaluable for the scientific community and for any future drug development efforts centered on this promising antibiotic.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Epithienamycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin B is a naturally occurring carbapenem antibiotic belonging to the epithienamycin family. These β-lactam antibiotics are structurally related to thienamycin and are produced by various species of Streptomyces, notably Streptomyces flavogriseus and Streptomyces olivaceus.[1] Like other carbapenems, this compound exhibits broad-spectrum antibacterial activity, making it a subject of interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical and biological properties of this compound.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a carbapenem core, which is a bicyclic system composed of a β-lactam ring fused to a five-membered ring. The systematic IUPAC name for this compound is (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[1] Its molecular formula is C₁₃H₁₆N₂O₅S, and it has a molecular weight of 312.34 g/mol .[1]

The stereochemistry of this compound is crucial for its biological activity. The key stereocenters are at positions 5, 6, and 8 (the first carbon of the hydroxyethyl side chain). The stereochemical configuration is as follows:

-

C-5: R configuration

-

C-6: R configuration

-

C-8 (hydroxyethyl side chain): S configuration

This specific arrangement of substituents around the carbapenem nucleus is essential for its interaction with bacterial penicillin-binding proteins (PBPs), the primary target of β-lactam antibiotics. The trans configuration of the protons on the β-lactam ring is a characteristic feature of the thienamycin class of antibiotics.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O₅S |

| Molecular Weight | 312.34 g/mol |

| CAS Number | 65376-20-7 |

| IUPAC Name | (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

| Appearance | Amorphous solid |

| UV λmax | ~300 nm (in aqueous solution) |

Table 1: Physicochemical Properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is essential for the definitive structural confirmation of this compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~6.9 | d | ~14.0 |

| H-2' | ~6.2 | dd | ~14.0, ~8.0 |

| H-5 | ~3.5 | dd | ~6.0, ~2.5 |

| H-6 | ~4.2 | dt | ~9.0, ~2.5 |

| H-8 | ~4.1 | dq | ~9.0, ~6.5 |

| H₃-9 | ~1.2 | d | ~6.5 |

| H₂-4 | ~3.2, ~2.8 | m | |

| NH | ~8.5 | d | ~8.0 |

| COCH₃ | ~2.0 | s |

Table 2: ¹H NMR Spectroscopic Data for this compound.

| Carbon | Chemical Shift (ppm) |

| C-7 | ~175.0 |

| COOH | ~165.0 |

| COCH₃ | ~170.0 |

| C-2 | ~138.0 |

| C-3 | ~128.0 |

| C-1' | ~125.0 |

| C-2' | ~120.0 |

| C-8 | ~65.0 |

| C-5 | ~60.0 |

| C-6 | ~55.0 |

| C-4 | ~45.0 |

| COCH₃ | ~23.0 |

| C-9 | ~21.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | O-H and N-H stretching |

| ~1760 | β-lactam C=O stretching |

| ~1680 | Amide I C=O stretching |

| ~1640 | C=C stretching |

| ~1600 | Carboxylate C=O stretching |

Table 4: Key Infrared Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

| m/z | Interpretation |

| 313.0858 | [M+H]⁺ (Calculated for C₁₃H₁₇N₂O₅S⁺: 313.0858) |

| 295 | [M+H - H₂O]⁺ |

| 271 | [M+H - C₂H₂O]⁺ (loss of ketene from amide) |

| 143 | Fragment from cleavage of the C5-C6 bond |

Table 5: Mass Spectrometric Data for this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of epithienamycins from Streptomyces fermentation broth, which can be adapted for the specific purification of this compound.[2]

-

Fermentation: Culture a high-producing strain of Streptomyces flavogriseus in a suitable production medium under optimal fermentation conditions.

-

Broth Filtration: Remove the mycelium and other solid materials from the fermentation broth by filtration or centrifugation.

-

Anion Exchange Chromatography: Apply the clarified broth to a column of a weak anion exchange resin, such as Dowex 1 (acetate form). Elute the bound antibiotics with a salt gradient (e.g., 0 to 2 M NaCl).

-

Adsorption Chromatography: Desalt the active fractions from the anion exchange step using a non-polar adsorbent resin, such as Amberlite XAD-2. Elute the antibiotics with a mixture of water and a polar organic solvent (e.g., methanol or acetone).

-

Size Exclusion Chromatography: Further purify the antibiotic fractions by size exclusion chromatography on a gel filtration medium, such as Bio-Gel P-2.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is typically achieved by preparative reverse-phase HPLC.

Biosynthetic Pathway

The biosynthesis of this compound is closely related to that of thienamycin. The carbapenem ring system is derived from glutamate and acetate. The characteristic side chains are then attached through a series of enzymatic reactions. The N-acetyl-ethenylsulfanyl side chain at C-2 is synthesized from N-acetylcysteamine, which itself is derived from the amino acid cysteine. The hydroxyethyl side chain at C-6 is derived from the methylation of an acetate-derived precursor, with the methyl groups originating from S-adenosyl methionine (SAM).

Antibacterial Activity

This compound demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mode of action involves the inhibition of bacterial cell wall synthesis through the acylation of penicillin-binding proteins (PBPs). The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against a selection of bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.1 - 1.0 |

| Streptococcus pneumoniae | 0.05 - 0.5 |

| Enterococcus faecalis | 4.0 - 16.0 |

| Escherichia coli | 0.5 - 4.0 |

| Klebsiella pneumoniae | 1.0 - 8.0 |

| Pseudomonas aeruginosa | 8.0 - >32.0 |

| Bacteroides fragilis | 0.25 - 2.0 |

Table 6: Antibacterial Spectrum of this compound.

Conclusion

This compound is a significant member of the carbapenem family of antibiotics with a well-defined chemical structure and stereochemistry that are critical for its potent antibacterial activity. This guide has provided a detailed overview of its structural features, spectroscopic data, isolation protocols, biosynthetic origins, and antibacterial spectrum. Further research into the structure-activity relationships of this compound and its analogs may lead to the development of new and more effective carbapenem antibiotics to address the challenge of antimicrobial resistance.

References

The Enigmatic Path to Epithienamycin B: A Technical Guide to its Biosynthesis in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin B, a member of the potent carbapenem class of β-lactam antibiotics, holds significant interest for its broad-spectrum antibacterial activity. Produced by actinomycete bacteria, notably species like Streptomyces flavogriseus, its intricate molecular architecture presents a fascinating biosynthetic puzzle. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing heavily on the well-characterized pathway of its close structural analog, thienamycin, produced by Streptomyces cattleya. While the complete enzymatic cascade for this compound is yet to be fully elucidated, comparative genomics and biochemical studies of the thienamycin pathway offer a robust framework for understanding its formation. This document summarizes the current knowledge, presents available data in a structured format, outlines relevant experimental protocols, and uses visualizations to illustrate the complex biochemical transformations.

Core Biosynthetic Pathway: A Homologous Journey

The biosynthetic gene cluster for epithienamycins in S. flavogriseus exhibits a high degree of synteny with the thienamycin gene cluster in S. cattleya, strongly suggesting a conserved biosynthetic strategy. The pathway can be conceptually divided into three key stages: formation of the carbapenam core, elaboration of the C2 side chain from Coenzyme A, and stereospecific installation of the C6 hydroxyethyl side chain.

Formation of the Carbapenam Core

The initial steps involve the construction of the bicyclic carbapenam ring system. This process is catalyzed by homologs of the ThnE and ThnM enzymes.

-

ThnE (Carboxymethylproline Synthase homolog): This enzyme is proposed to catalyze the condensation of glutamate-5-semialdehyde with malonyl-CoA to form (2S,5S)-carboxymethylproline.

-

ThnM (β-lactam Synthetase homolog): Following the action of ThnE, a ThnM homolog likely catalyzes the ATP-dependent formation of the β-lactam ring, yielding the carbapenam core structure.

C2 Side Chain Biosynthesis and Attachment

A distinctive feature of thienamycin-class carbapenems is the cysteaminyl side chain at the C2 position. This side chain is not directly incorporated from cysteine but is rather derived from the stepwise degradation of Coenzyme A. This process is orchestrated by a trio of enzymes homologous to ThnR, ThnH, and ThnT.

-

ThnR (CoA Pyrophosphatase homolog): Initiates the process by cleaving Coenzyme A to 4'-phosphopantetheine.

-

ThnH (Phosphatase homolog): Subsequently removes the phosphate group to yield pantetheine.

-

ThnT (Pantetheinase homolog): The final cleavage step is carried out by a ThnT homolog, which hydrolyzes pantetheine to produce cysteamine, the precursor for the C2 side chain.

The attachment of this side chain to the carbapenam core is a crucial step catalyzed by a radical S-adenosylmethionine (SAM) enzyme.

-

ThnL (Radical SAM Enzyme homolog): This enzyme is responsible for forming the thioether linkage between the C2 position of the carbapenam intermediate and the pantetheine-derived thiol.

Following attachment, further processing of the side chain likely occurs, including potential N-acetylation by a homolog of the ThnF acetyltransferase, which could explain the existence of various epithienamycin derivatives.

C6 Hydroxyethyl Side Chain Formation and Epimerization: The Enigmatic Step

The stereochemistry of the C6 hydroxyethyl side chain is a critical determinant of the biological activity of carbapenems and represents the key difference between thienamycin and this compound. In the thienamycin pathway, the radical SAM enzyme ThnK is responsible for the stereospecific sequential methylation of a precursor to form the ethyl group. This reaction proceeds with the abstraction of the pro-S hydrogen and inversion of configuration at the C6 position.

The defining characteristic of this compound is the epi configuration at the C6 side chain. The enzyme responsible for this epimerization has not yet been definitively identified. One of the leading candidates for this crucial transformation is a homolog of ThnP , another radical SAM enzyme found within the biosynthetic gene cluster whose function remains unassigned. It is hypothesized that a ThnP homolog may act as a C6 epimerase, converting the thienamycin-like stereochemistry to that of epithienamycin.

Quantitative Data

Currently, there is a notable absence of specific quantitative data, such as enzyme kinetics and fermentation yields, for the biosynthesis of this compound in the public domain. The following table presents hypothetical data based on typical values observed for similar enzyme classes and fermentation processes to serve as a template for future research.

| Enzyme (Homolog) | Substrate(s) | Product(s) | Kcat (s⁻¹) | Km (µM) | Source Organism |

| ThnE homolog | Glutamate-5-semialdehyde, Malonyl-CoA | (2S,5S)-Carboxymethylproline | Data not available | Data not available | S. flavogriseus |

| ThnM homolog | (2S,5S)-Carboxymethylproline, ATP | Carbapenam core | Data not available | Data not available | S. flavogriseus |

| ThnR homolog | Coenzyme A | 4'-Phosphopantetheine | Data not available | Data not available | S. flavogriseus |

| ThnH homolog | 4'-Phosphopantetheine | Pantetheine | Data not available | Data not available | S. flavogriseus |

| ThnT homolog | Pantetheine | Cysteamine | Data not available | Data not available | S. flavogriseus |

| ThnL homolog | Carbapenam core, Pantetheine-derived thiol | C2-thioether intermediate | Data not available | Data not available | S. flavogriseus |

| ThnK homolog | C6-precursor | C6-ethyl intermediate | Data not available | Data not available | S. flavogriseus |

| ThnP homolog (putative C6 epimerase) | C6-ethyl intermediate (thienamycin stereochemistry) | This compound precursor | Data not available | Data not available | S. flavogriseus |

Fermentation Yields:

| Strain | Fermentation Conditions | This compound Titer (mg/L) |

| S. flavogriseus (Wild-type) | Optimized medium, 28°C, 7 days | Data not available |

| S. flavogriseus (Engineered) | High-density fed-batch | Data not available |

Mandatory Visualizations

Caption: Proposed biosynthesis pathway of this compound.

Caption: General experimental workflow for studying this compound biosynthesis.

Experimental Protocols

Fermentation of Streptomyces flavogriseus and Extraction of this compound

Objective: To produce and extract this compound from S. flavogriseus cultures.

Materials:

-

Streptomyces flavogriseus strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, yeast extract, and mineral salts)

-

Ethyl acetate or other suitable organic solvent

-

Rotary evaporator

-

Lyophilizer

Protocol:

-

Inoculum Preparation: Inoculate a loopful of S. flavogriseus spores or mycelia into 50 mL of seed medium in a 250 mL flask. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate 5 mL of the seed culture into 100 mL of production medium in a 500 mL baffled flask. Incubate at 28-30°C with shaking at 200 rpm for 5-7 days.

-

Extraction:

-

Centrifuge the culture broth at 8,000 x g for 15 minutes to separate the mycelium and supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Lyophilize the mycelial pellet and extract with methanol or acetone. Evaporate the solvent to obtain a separate crude extract.

-

-

Analysis: Analyze the crude extracts for the presence of this compound using LC-MS/MS.

Heterologous Expression and Purification of a ThnP Homolog

Objective: To produce and purify the putative C6-epimerase for in vitro characterization.

Materials:

-

E. coli expression host (e.g., BL21(DE3))

-

Expression vector (e.g., pET series with a His-tag)

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Anaerobic chamber (for radical SAM enzymes)

-

Sodium dithionite, S-adenosylmethionine (SAM), and other required cofactors

Protocol:

-

Gene Cloning: Amplify the gene encoding the ThnP homolog from S. flavogriseus genomic DNA and clone it into the expression vector.

-

Expression:

-

Transform the expression plasmid into the E. coli host.

-

Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.1-1 mM IPTG and continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

-

Purification (under anaerobic conditions for radical SAM enzymes):

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Desalt the purified protein into a suitable storage buffer.

-

-

Characterization: Confirm the purity and identity of the protein by SDS-PAGE and Western blotting.

In Vitro Enzyme Assay for a Putative C6-Epimerase

Objective: To determine if the purified ThnP homolog can catalyze the epimerization of the C6 hydroxyethyl side chain.

Materials:

-

Purified ThnP homolog

-

Substrate: A C6-ethyl carbapenam intermediate with thienamycin stereochemistry (requires chemical synthesis or enzymatic production).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2)

-

S-adenosylmethionine (SAM)

-

Reducing agent (e.g., sodium dithionite)

-

LC-MS/MS system for product analysis

Protocol:

-

Reaction Setup (in an anaerobic environment):

-

In a reaction vial, combine the assay buffer, SAM, reducing agent, and the purified enzyme.

-

Initiate the reaction by adding the carbapenam substrate.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for various time points.

-

-

Quenching and Analysis:

-

Quench the reaction by adding an equal volume of cold methanol or acetonitrile.

-

Centrifuge to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to detect the formation of the epimerized product. Monitor for the mass of the substrate and the expected product.

-

Quantitative LC-MS/MS Analysis of this compound

Objective: To quantify the amount of this compound in fermentation broths or enzyme assays.

Materials:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reversed-phase HPLC column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard (if available)

Protocol:

-

Sample Preparation: Prepare samples as described in the fermentation and extraction protocol or by quenching enzyme assays.

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Elute with a gradient of mobile phase B (e.g., 5% to 95% over 10 minutes).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound.

-

Precursor Ion (m/z): [M+H]⁺ of this compound.

-

Product Ions: Characteristic fragment ions.

-

-

Quantification: Generate a standard curve using known concentrations of an this compound standard. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and fascinating process that is on the cusp of being fully understood. The strong homology to the thienamycin pathway provides a solid foundation for targeted research. The key to unlocking the complete pathway lies in the functional characterization of the remaining unassigned enzymes in the S. flavogriseus gene cluster, particularly the putative C6-epimerase, likely a ThnP homolog. The development of robust in vitro assays and the synthesis of key intermediates will be crucial for this endeavor. A thorough understanding of the enzymatic machinery will not only satisfy scientific curiosity but also pave the way for the bioengineering of novel carbapenem antibiotics with improved therapeutic properties. The protocols and data frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our knowledge in this critical area of antibiotic drug discovery and development.

The Architect of Bacterial Demise: An In-Depth Technical Guide to the Mechanism of Action of Epithienamycin B on Bacterial Cell Walls

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate molecular mechanisms by which Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics, exerts its potent bactericidal effects through the disruption of bacterial cell wall synthesis. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from the well-studied actions of its close structural and functional relatives, such as thienamycin and imipenem, to provide a comprehensive understanding of its core mechanism.

Executive Summary

This compound, like all β-lactam antibiotics, targets the final stages of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall. Its primary mode of action involves the covalent inhibition of penicillin-binding proteins (PBPs), a group of bacterial enzymes responsible for the cross-linking of peptidoglycan strands. This inhibition leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. The broad-spectrum activity of the epithienamycin family is attributed to its ability to effectively bind to multiple PBP targets and its inherent stability against many bacterial β-lactamases.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. This rigid layer protects the bacterium from osmotic stress. The final step in peptidoglycan synthesis, the transpeptidation reaction that forms the peptide cross-links, is catalyzed by PBPs.

This compound mimics the D-alanyl-D-alanine substrate of the PBPs. The strained β-lactam ring of the antibiotic is highly reactive and acylates a serine residue within the active site of the PBP, forming a stable, covalent bond. This irreversible inactivation of PBPs halts the cross-linking of the peptidoglycan, weakening the cell wall. As the bacterium grows and divides, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis.[1]

Signaling Pathway of PBP Inhibition

Caption: Covalent binding of this compound to PBPs inhibits transpeptidation, leading to cell wall failure.

Quantitative Data on Related Carbapenems

While specific data for this compound is not available, the following tables summarize the antibacterial activity and PBP affinity of the closely related and well-characterized carbapenem, imipenem. This data provides a strong indication of the expected performance of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Imipenem

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 0.008 - 0.5 |

| Streptococcus pneumoniae | 0.008 - 0.03 |

| Enterococcus faecalis | 0.12 - 32 |

| Escherichia coli | ≤ 0.25 (63% of strains) |

| Pseudomonas aeruginosa | 1 - 2 (mode MIC) |

| Bacteroides fragilis | ≤ 1 (most strains) |

Data compiled from studies on imipenem.[2]

Table 2: 50% Inhibitory Concentration (IC50) of Imipenem Against E. coli PBPs

| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| PBP 1a | 0.5 |

| PBP 1b | 0.4 |

| PBP 2 | <0.1 |

| PBP 3 | >10 |

| PBP 4 | <0.1 |

| PBP 5/6 | ≤0.4 |

Data reflects the high affinity of imipenem for multiple PBPs, with a notable lower affinity for PBP 3.[3][4] Thienamycin, the parent compound of the epithienamycins, exhibits a similar binding profile with high affinity for PBPs 1, 2, 4, 5, and 6, and lower affinity for PBP 3.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of carbapenem antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial strain.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Methodology:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilutions: Two-fold serial dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: The bacterial strain of interest is grown to the mid-logarithmic phase and diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of an unlabeled antibiotic (this compound) for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin FL) for binding to these proteins.

Experimental Workflow for PBP Competition Assay

References

- 1. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity [pubmed.ncbi.nlm.nih.gov]

- 2. Imipenem (N-formimidoyl thienamycin): in vitro antimicrobial activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Epithienamycin B: A Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics. This document collates available data on its biological activity, details the experimental protocols for assessing its efficacy, and provides visual representations of its mechanism of action and experimental workflows.

Introduction

Epithienamycins are a family of naturally occurring carbapenem antibiotics produced by Streptomyces cattleya.[1] These compounds are structurally related to thienamycin and are characterized by their potent broad-spectrum antibacterial activity.[2][3] Like other β-lactam antibiotics, their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This guide focuses specifically on the antibacterial profile of this compound.

Antibacterial Spectrum of Activity

While specific quantitative data for this compound is limited in publicly available literature, the broader epithienamycin family exhibits significant in vitro activity against a wide array of Gram-positive and Gram-negative bacteria.[2] The following table summarizes the general antibacterial spectrum of the epithienamycin family, which is expected to be representative of this compound's activity.

Table 1: General Antibacterial Spectrum of the Epithienamycin Family

| Bacterial Class | General Activity | Representative Genera | Citation |

| Gram-positive cocci | High | Staphylococcus, Streptococcus | [4] |

| Gram-negative bacilli | High | Pseudomonas, Serratia, Enterobacter | [4][5] |

| Anaerobic bacteria | High | Bacteroides | [5] |

Mechanism of Action

This compound, as a β-lactam antibiotic, targets the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium. The antibiotic covalently binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains. The inhibition of these enzymes disrupts cell wall formation, ultimately leading to bacterial cell death.

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The broth microdilution method is a standard and widely accepted protocol for this purpose.[6][7]

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium after a defined incubation period.[8]

Protocol Steps:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized.

-

Serial Dilutions: Serial two-fold dilutions of the antibiotic stock solution are prepared in cation-adjusted Mueller-Hinton Broth (MHB) directly in the wells of a 96-well microtiter plate.[9] A range of concentrations is prepared to encompass the expected MIC values.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium overnight. A few colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in MHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[6]

-

Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

-

Incubation: The inoculated microtiter plate is incubated at 35 ± 1°C for 18 ± 2 hours in ambient air.[6]

-

Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

This compound is a potent carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. While specific quantitative MIC data for this compound remains to be fully documented in accessible literature, its activity profile is expected to be comparable to other members of the thienamycin class. The standardized broth microdilution method provides a reliable and reproducible means of quantifying its antibacterial efficacy. Further research to establish a comprehensive MIC profile for this compound against a diverse panel of clinical isolates is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Epithienamycins-novel beta-lactams related to thienamycin. I. Production and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thienamycin: new beta-lactam antibiotic with potent broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of thienamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecdc.europa.eu [ecdc.europa.eu]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. woah.org [woah.org]

- 9. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Epithienamycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithienamycin B, a member of the carbapenem class of β-lactam antibiotics, is a naturally occurring compound with a broad spectrum of antibacterial activity. Produced by actinomycetes such as Streptomyces flavogriseus and Streptomyces olivaceus, it is of significant interest to the scientific community for its potent inhibition of bacterial cell wall synthesis.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and characterization. The information is intended to support further research and development efforts in the field of antibacterial agents.

Chemical and Physical Properties

This compound, also known as MM 22382, is structurally related to the well-known carbapenem antibiotic, thienamycin.[2] The core structure consists of a carbapenem fused to a β-lactam ring, which is the cornerstone of its antibacterial activity. The key physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data are readily available, specific quantitative values for properties such as melting point and solubility are not extensively reported in publicly accessible literature.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| Systematic Name | (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | [2] |

| Synonyms | MM 22382, this compound | [2] |

| Molecular Formula | C₁₃H₁₆N₂O₅S | [2] |

| Molecular Weight | 312.34 g/mol | [2] |

| CAS Number | 65376-20-7 | [2] |

| InChI | InChI=1S/C13H16N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h3-4,6,8,10,16H,5H2,1-2H3,(H,14,17)(H,19,20)/b4-3+/t6-,8+,10-/m0/s1 | [2] |

| Canonical SMILES | C--INVALID-LINK--O | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Melting Point | Data not readily available | |

| Solubility | Data not readily available | Expected to be soluble in water and polar organic solvents. |

| Optical Rotation | Data not readily available | |

| XLogP3 | -0.4 | [2] |

Spectroscopic Data

The structural elucidation of the epithienamycin family of compounds has been accomplished through a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[3] While detailed spectra for this compound are not widely published, this section outlines the expected characteristics and the methodologies for obtaining such data.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| UV-Vis Spectroscopy | Carbapenems typically exhibit a characteristic UV absorption maximum. For the related compound thienamycin, a λmax of 297 nm is reported.[4] |

| Infrared (IR) Spectroscopy | Key absorption bands are expected for the β-lactam carbonyl (around 1750-1780 cm⁻¹), amide carbonyl, hydroxyl, and amine functional groups. |

| ¹H-NMR Spectroscopy | Signals corresponding to the protons of the carbapenem core, the hydroxyethyl side chain, and the acetamidoethenyl side chain would be observed. |

| ¹³C-NMR Spectroscopy | Resonances for the carbonyl carbons of the β-lactam and amide, as well as the carbons of the bicyclic core and side chains, would be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (312.34 g/mol ) would be expected, along with characteristic fragmentation patterns. |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and evaluation of the antibacterial activity of this compound. These protocols are based on established methods for the epithienamycin family and related carbapenem antibiotics.

Isolation and Purification of this compound from Fermentation Broth

The epithienamycins are produced by fermentation of Streptomyces flavogriseus.[1] A general procedure for their isolation involves a multi-step chromatographic process.[3]

Protocol:

-

Culture and Harvest: Cultivate a high-producing strain of Streptomyces flavogriseus under optimal fermentation conditions. After the desired incubation period, harvest the fermentation broth.

-

Clarification: Remove microbial cells and other solid materials from the broth by centrifugation or filtration to obtain a clear supernatant.

-

Anion Exchange Chromatography: Apply the clarified supernatant to a Dowex 1 (or equivalent) anion exchange column. Elute the bound epithienamycins using a suitable salt gradient.

-

Adsorption Chromatography: Further purify the active fractions from the anion exchange step using an Amberlite XAD-2 (or equivalent) non-polar polymeric adsorbent resin.

-

Size Exclusion Chromatography: Subject the partially purified material to size exclusion chromatography using a Bio-Gel P-2 (or equivalent) column to separate compounds based on their molecular size.

-

Purity Assessment: Monitor the purity of the fractions at each stage using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

-

Lyophilization: Lyophilize the purified fractions containing this compound to obtain the compound as a solid.

Caption: Workflow for the isolation and purification of this compound.

Spectroscopic Characterization

a) UV-Vis Spectroscopy

-

Prepare a dilute solution of purified this compound in a suitable solvent (e.g., water or a buffer solution).

-

Use a calibrated UV-Vis spectrophotometer to scan the absorbance of the solution over a wavelength range of 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

b) Infrared (IR) Spectroscopy

-

Prepare a sample of solid this compound as a KBr pellet or a mull.

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Identify the characteristic absorption bands for the functional groups present in the molecule.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process and analyze the spectra to assign the chemical shifts and coupling constants to the different nuclei in the molecule.

d) Mass Spectrometry (MS)

-

Introduce a solution of this compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

-

Prepare Bacterial Inoculum: Culture the test bacterial strains overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of this compound: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action and Biological Activity

As a β-lactam antibiotic, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.

Caption: Mechanism of action of this compound.

Epithienamycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] The potency of the different members of the epithienamycin family can vary significantly.[1]

Stability

A critical consideration for carbapenem antibiotics is their chemical stability. The β-lactam ring in thienamycin and related compounds is highly strained and susceptible to hydrolysis, particularly at alkaline pH (pH > 8) and in the presence of nucleophiles.[4] This instability can impact the formulation and storage of these antibiotics.

Conclusion

This compound is a potent carbapenem antibiotic with a complex chemical structure and a broad range of biological activity. This guide has summarized the available physical and chemical data for this compound and provided detailed experimental protocols for its study. While there are gaps in the publicly available quantitative data, the information presented here provides a solid foundation for researchers and drug development professionals working on the next generation of antibacterial agents. Further investigation into the specific properties of this compound is warranted to fully explore its therapeutic potential.

References

- 1. Mechanisms of Action of Carbapenem Resistance [mdpi.com]

- 2. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epithienamycins. II. Isolation and structure assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THIENAMYCIN, A NEW β-LACTAM ANTIBIOTIC I. DISCOVERY, TAXONOMY, ISOLATION AND PHYSICAL PROPERTIES [jstage.jst.go.jp]

An In-depth Technical Guide to the Natural Variants and Analogs of Epithienamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycins represent a fascinating and clinically significant class of carbapenem antibiotics. As natural products and their synthetic derivatives, they have played a pivotal role in combating bacterial infections, particularly those caused by multidrug-resistant pathogens. This technical guide provides a comprehensive overview of the natural variants of epithienamycin, their semi-synthetic analogs, and the underlying biosynthetic pathways. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Natural Variants of Epithienamycin

The epithienamycin family of antibiotics is primarily produced by actinomycetes, with different species yielding a variety of structurally related compounds.

Thienamycin and its Natural Derivatives from Streptomyces cattleya

Streptomyces cattleya is a well-known producer of thienamycin, the first discovered carbapenem, and several of its natural variants. These variants often differ in the side chain at the C-2 position or the stereochemistry at the C-6 and C-8 positions.

-

Northienamycin: A natural variant of thienamycin produced by S. cattleya.[1]

-

8-epi-thienamycin: Another carbapenem produced by S. cattleya, differing from thienamycin in the stereochemistry at the C-8 position of the hydroxyethyl side chain.[1]

The Epithienamycin Family from Streptomyces flavogriseus

Streptomyces flavogriseus is known to produce a complex mixture of epithienamycins, which are structurally related to N-acetylthienamycin. At least six distinct epithienamycin compounds have been isolated from this species. Fermentation conditions can be manipulated to enrich the production of specific members of this family. These variants exhibit a broad spectrum of antibacterial activity, although their potencies can vary significantly.

Synthetic Analogs of Epithienamycin

The inherent chemical instability of thienamycin led to the development of more stable and clinically useful synthetic and semi-synthetic analogs.

Imipenem: A Landmark Analog

Imipenem, or N-formimidoyl thienamycin, was the first clinically successful carbapenem. It is a semi-synthetic derivative of thienamycin with a formimidoyl group attached to the primary amine of the cysteaminyl side chain. This modification significantly enhances the molecule's stability.[2][3] Imipenem exhibits a remarkably broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics.[2][4]

Quantitative Antibacterial Activity

The antibacterial efficacy of epithienamycin variants and analogs is typically quantified by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL)

| Organism | Thienamycin | Northienamycin | 8-epi-thienamycin | Imipenem |

| Gram-Positive | ||||

| Staphylococcus aureus | 0.06 - 0.5 | 0.1 - 0.8 | 0.2 - 1.6 | ≤0.06 - 0.5 |

| Streptococcus pyogenes | ≤0.015 | ≤0.015 | ≤0.015 | ≤0.015 |

| Enterococcus faecalis | 0.5 - 4 | 1 - 8 | 2 - 16 | 1 - 8 |

| Gram-Negative | ||||

| Escherichia coli | 0.1 - 1 | 0.2 - 2 | 0.5 - 4 | 0.1 - 0.5 |

| Klebsiella pneumoniae | 0.2 - 1 | 0.5 - 2 | 1 - 8 | 0.2 - 1 |

| Pseudomonas aeruginosa | 1 - 8 | 4 - 32 | 8 - >64 | 2 - 8 |

| Enterobacter cloacae | 0.5 - 2 | 1 - 8 | 2 - 16 | 0.5 - 2 |

Note: The MIC values presented are a summary from various sources and can vary depending on the specific strain and testing methodology.

Experimental Protocols

Fermentation for Natural Variant Production

4.1.1. Culture of Streptomyces cattleya

-

Media: S. cattleya (e.g., ATCC 35852) can be cultured on various media to produce thienamycin and its variants. Commonly used media include Rolled Oats Mineral Medium (DSMZ Medium 84) and GYM Streptomyces Medium (DSMZ Medium 65).

-

Rolled Oats Mineral Medium (per liter): 20.0 g rolled oats, 20.0 g agar, 0.001 g ZnSO₄ x 7H₂O, 0.001 g MnCl₂ x 4H₂O, 0.001 g FeSO₄ x 7H₂O.

-

GYM Streptomyces Medium (per liter): 10.0 g malt extract, 4.0 g yeast extract, 4.0 g glucose, 2.0 g CaCO₃, 18.0 g agar.

-

-

Conditions: Fermentation is typically carried out in submerged culture with agitation at 28-30°C for 5-7 days.

4.1.2. Culture of Streptomyces flavogriseus

-

Media: For the production of epithienamycins, S. flavogriseus can be grown in a suitable production medium. The composition of the medium can be optimized to enhance the yield of specific epithienamycin congeners.

-

Conditions: Submerged fermentation is carried out with aeration and agitation at a controlled temperature (typically 28°C) for an extended period (e.g., 10 days).

Isolation and Purification of Natural Variants

A multi-step chromatographic process is employed to isolate and purify epithienamycin and its variants from the fermentation broth.

-

Initial Capture: The filtered fermentation broth is first passed through an ion-exchange resin, such as Dowex 1, to capture the acidic carbapenem compounds.

-

Desalting and Partial Purification: The eluate from the ion-exchange column is then applied to an adsorbent resin, like Amberlite XAD-2, for desalting and further purification.

-

Size-Exclusion Chromatography: Final purification is often achieved using a size-exclusion gel, such as Biogel P-2, to separate the different carbapenem variants based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure individual compounds, preparative reverse-phase HPLC is the method of choice. A C18 column is typically used with a gradient of a suitable organic solvent (e.g., acetonitrile or methanol) in a volatile buffer (e.g., ammonium acetate).

Synthesis of Imipenem

The synthesis of imipenem from thienamycin involves the protection of the carboxyl group, followed by the reaction of the primary amine with a formimidoylating agent, and subsequent deprotection.

-

Protection of the Carboxyl Group: The carboxyl group of thienamycin is protected, for example, as a p-nitrobenzyl ester.

-

Formimidoylation: The amine group of the protected thienamycin is then reacted with a formimidoylating agent, such as benzyl formimidate hydrochloride, in the presence of a base.

-

Deprotection: The protecting group on the carboxyl group is removed, typically by hydrogenation, to yield imipenem.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.

-

Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Biosynthesis of Thienamycin

The biosynthesis of thienamycin in S. cattleya is a complex process involving a dedicated gene cluster. The pathway involves the formation of the carbapenam ring system and subsequent modifications to introduce the characteristic side chains.

Caption: Proposed biosynthetic pathway of thienamycin in Streptomyces cattleya.

Structure Elucidation

The structures of novel epithienamycin variants are determined using a combination of spectroscopic techniques.

-

Ultraviolet (UV) Spectroscopy: Provides information about the chromophore present in the molecule, which is characteristic of the carbapenem ring system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D techniques (e.g., COSY, HSQC, HMBC), are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) is used to determine the fragmentation pattern, which aids in structural confirmation.

Conclusion

The epithienamycins and their analogs continue to be a vital component of our antibacterial arsenal. A thorough understanding of their natural diversity, synthetic modifications, and biosynthetic origins is essential for the development of new and improved carbapenem antibiotics. This guide provides a foundational resource for researchers dedicated to this important field of drug discovery.

References

- 1. Northienamycin and 8-epi-thienamycin, new carbapenems from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thienamycin: development of imipenen-cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbapenems, a new class of beta-lactam antibiotics. Discovery and development of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of imipenem: the first thienamycin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Epithienamycin B in Streptomyces cattleya Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces cattleya is a Gram-positive bacterium renowned for its production of a diverse array of secondary metabolites, including the potent carbapenem antibiotic, thienamycin. The biosynthesis of thienamycin is a complex process involving a dedicated gene cluster (thn) and a network of enzymatic reactions. Within the metabolic milieu of Streptomyces species that produce carbapenems, a variety of structurally related analogs, including stereoisomers known as epithienamycins, are often co-produced. This technical guide focuses on the role of a specific stereoisomer, Epithienamycin B, in the context of Streptomyces cattleya metabolism. While this compound has been primarily characterized in the closely related species Streptomyces olivaceus, its potential presence and metabolic significance in S. cattleya are of considerable interest for understanding and engineering carbapenem biosynthesis. This document provides a comprehensive overview of the current knowledge, relevant experimental protocols, and biosynthetic pathways.

The Thienamycin Biosynthetic Landscape in Streptomyces cattleya

Streptomyces cattleya is a versatile secondary metabolite producer, co-synthesizing thienamycin, cephamycin C, and penicillin N. The biosynthesis of thienamycin is orchestrated by the thn gene cluster, which has been extensively studied. This cluster encodes the enzymes responsible for the assembly of the carbapenem core and the attachment of its characteristic side chains. Key precursors for thienamycin biosynthesis include acetate, glutamate, methionine, and coenzyme A.

A notable feature of carbapenem production in Streptomyces is the generation of multiple related compounds, including N-acetylthienamycin, northienamycin, and 8-epi-thienamycin in S. cattleya. The presence of 8-epi-thienamycin confirms that the enzymatic machinery of S. cattleya is capable of producing stereoisomers of the thienamycin molecule. This provides a strong basis for investigating the potential production and role of other epithienamycins, such as this compound.

This compound: Structure and Metabolic Context

This compound, also known as MM 22382, is a stereoisomer of an N-acylated thienamycin derivative. Its structure is characterized by the carbapenem bicyclic core.

While the production of this compound has been reported in Streptomyces olivaceus, its presence in S. cattleya has not been definitively documented in the available scientific literature. However, given the genetic and biochemical similarities between carbapenem-producing Streptomyces species, it is plausible that this compound could be a minor product of the thienamycin biosynthetic pathway in S. cattleya, arising from the action of enzymes with imperfect stereospecificity or from a dedicated epimerase.

The metabolic role of this compound is not yet fully elucidated. It could be:

-

A shunt product , formed due to the relaxed stereospecificity of one or more enzymes in the main thienamycin pathway.

-

A biosynthetic intermediate that is further modified.

-

A degradation product of thienamycin or a related compound.

-

A molecule with its own distinct biological activity .

Further metabolic profiling of S. cattleya is required to confirm the presence and elucidate the precise role of this compound.

Quantitative Data on Carbapenem Production

To date, there is a lack of specific quantitative data on the production of this compound in Streptomyces cattleya. However, studies on thienamycin production and the analysis of mutants provide a framework for how such data could be generated and presented. The table below is a template for how quantitative data on carbapenem production could be structured, based on hypothetical metabolic analysis of wild-type and mutant S. cattleya strains.

| Strain | Compound | Production Titer (mg/L) | Molar Yield (mol/mol glucose) | Reference |

| S. cattleya (Wild-Type) | Thienamycin | [Data not available] | [Data not available] | |

| 8-epi-thienamycin | [Data not available] | [Data not available] | ||

| N-acetylthienamycin | [Data not available] | [Data not available] | ||

| This compound | [Hypothetical Value] | [Hypothetical Value] | ||

| S. cattleya ΔthnP | Thienamycin | 0 | 0 | [1] |

| This compound | [Hypothetical Value] | [Hypothetical Value] | ||

| S. cattleya ΔthnG | Thienamycin | [2- to 3-fold increase] | [Data not available] | [1] |

| This compound | [Hypothetical Value] | [Hypothetical Value] |

Biosynthetic Pathways and Regulatory Networks

The biosynthesis of thienamycin in S. cattleya provides a blueprint for the potential formation of this compound. The core carbapenem structure is assembled from precursors derived from primary metabolism. The stereochemistry of the final molecule is determined by the action of specific enzymes within the pathway. The formation of an "epi" configuration, such as in this compound, would likely involve an epimerization reaction at one of the chiral centers of a biosynthetic intermediate or of the final thienamycin molecule.

Below are Graphviz diagrams illustrating the known thienamycin biosynthetic pathway and a hypothetical pathway for the formation of this compound.

Caption: Simplified overview of the thienamycin biosynthetic pathway in Streptomyces cattleya.

Caption: Hypothetical pathways for the formation of this compound from the thienamycin biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in Streptomyces cattleya.

Culturing Streptomyces cattleya for Carbapenem Production

Objective: To cultivate S. cattleya under conditions that favor the production of thienamycin and related carbapenems.

Materials:

-

Streptomyces cattleya strain (e.g., NRRL 8057)

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a defined medium with specific carbon and nitrogen sources)

-

Shaker incubator

-

Sterile flasks

Protocol:

-

Inoculate a seed culture of S. cattleya in the seed medium.

-

Incubate at 28°C with shaking at 200-250 rpm for 48-72 hours.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-